molecular formula C19H27N3O2 B12226480 3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12226480
M. Wt: 329.4 g/mol
InChI Key: FTOJNLPZEDWXTR-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopentene ring, and a pyrrolidine moiety attached to a pyridazine core.

Preparation Methods

The synthesis of 3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition or receptor activation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine include:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .

Properties

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-cyclopent-3-en-1-ylmethanone

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)16-8-9-17(21-20-16)24-13-14-10-11-22(12-14)18(23)15-6-4-5-7-15/h4-5,8-9,14-15H,6-7,10-13H2,1-3H3

InChI Key

FTOJNLPZEDWXTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3CC=CC3

Origin of Product

United States

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